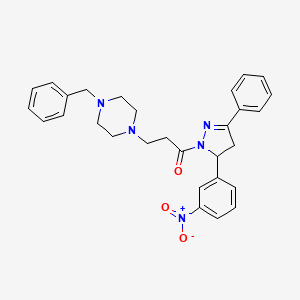![molecular formula C17H20FNO2S B3006000 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2176202-07-4](/img/structure/B3006000.png)
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H20FNO2S and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Synthesis Methods : The compound's analog, 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane), is efficiently synthesized from pyroglutamic acid, showcasing a methodology involving amide activation, reduction, and cyclization of a nitroenamine intermediate. This process has been explored for synthesizing several 3-substituted analogues, indicating potential methods for the synthesis of related compounds (Singh et al., 2007).
Structural and Conformational Analysis : Structural and conformational studies of esters derived from similar compounds like 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol have been conducted using NMR spectroscopy and X-ray diffraction. This type of research provides insights into the preferred conformation of such compounds in solution, which is critical for understanding their chemical properties and potential applications (Izquierdo et al., 1991).
Cyclisation Techniques : Advanced cyclisation techniques using α-acylamino radicals have been developed for synthesizing the 8-azabicyclo[3.2.1]octane system. Such methodologies provide a foundation for the synthesis of more complex derivatives, potentially including 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane (Sato et al., 1995).
Application in Synthesis of Biological Compounds
Tropane Alkaloids Synthesis : The 8-azabicyclo[3.2.1]octane scaffold, a core structure in the family of tropane alkaloids, is central to various biological activities. Research has focused on the stereoselective construction of this scaffold, providing a pathway for synthesizing related compounds, including potential derivatives of this compound (Rodríguez et al., 2021).
Synthesis of Dopamine Transporter Selective Compounds : Studies have been conducted on synthesizing compounds that selectively target the dopamine transporter, utilizing derivatives of the 8-azabicyclo[3.2.1]octane scaffold. This research could be relevant for understanding how derivatives of this compound might interact with biological systems (Zhang et al., 2006).
Bridged Bicyclic Analogues in Antibacterials : The synthesis of quinolone and naphthyridine antibacterial agents featuring bicyclic 2,5-diazabicycloalkanes as the C7-heterocycle, closely related to the 8-azabicyclo[3.2.1]octane system, indicates potential applications in antibacterial drug development. Understanding these analogues can offer insights into the application of this compound in medicinal chemistry (Kiely et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
3-cyclopropylidene-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-11-8-14(18)4-7-17(11)22(20,21)19-15-5-6-16(19)10-13(9-15)12-2-3-12/h4,7-8,15-16H,2-3,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZREJDDIRCAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
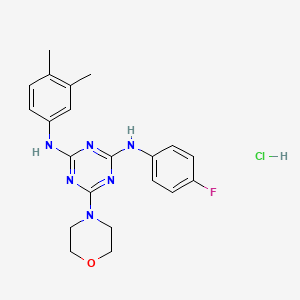
![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)
![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
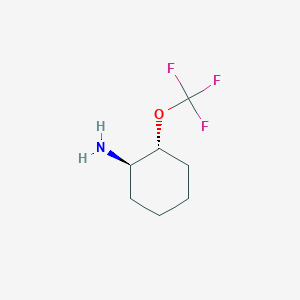
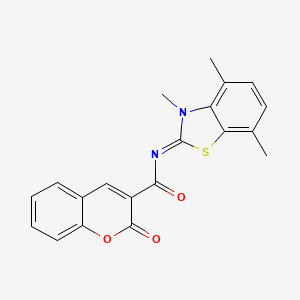
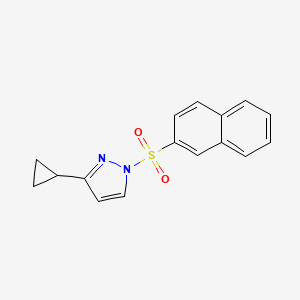
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)
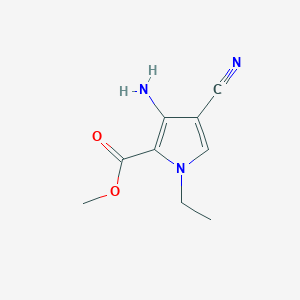

![N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B3005938.png)
